molecular formula C16H15N3O5 B11568983 N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11568983
M. Wt: 329.31 g/mol
InChI Key: HRKLQKRHZGQFOC-GRALHKOYSA-N
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Description

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of (2E)-3-(furan-2-yl)-2-methylprop-2-enal with 2-(2-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted hydrazides with different nucleophilic groups.

Scientific Research Applications

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its combination of a furan ring, a nitrophenoxy group, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-12(9-13-5-4-8-23-13)10-17-18-16(20)11-24-15-7-3-2-6-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b12-9+,17-10+

InChI Key

HRKLQKRHZGQFOC-GRALHKOYSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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